5,6-dichloro-1H-indazole

Overview

Description

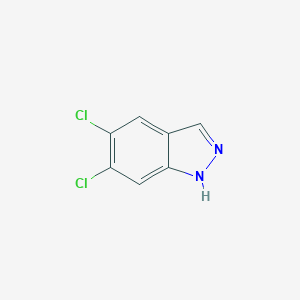

5,6-Dichloro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of chlorine atoms at the 5 and 6 positions of the indazole ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dichlorophenylhydrazine with formic acid, which leads to the formation of the indazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that promote efficient cyclization is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms under basic conditions.

Major Products

Oxidation: Formation of indazole oxides.

Reduction: Formation of dihydroindazole derivatives.

Substitution: Formation of substituted indazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development:

5,6-Dichloro-1H-indazole is primarily utilized as a building block for synthesizing potential therapeutic agents. Its structural features make it a candidate for developing anticancer and anti-inflammatory drugs. For instance, derivatives of indazole have shown promising results as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer therapy. A study reported that certain derivatives exhibited significant anti-proliferative activity against human colorectal cancer cells (HCT116) with IC50 values as low as 0.4 μM .

Kinase Inhibition:

The compound has been investigated for its potential as a kinase inhibitor. Several studies have synthesized 6-substituted indazole derivatives that demonstrated potent activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For example, one derivative exhibited an IC50 value of approximately 30.2 nM against FGFR1 .

Biological Studies

Interaction with Biological Targets:

Research has focused on the interactions of this compound with various biological targets, including enzymes and receptors. The compound's halogen substituents enhance its binding affinity to these targets, potentially modulating pathways involved in cancer proliferation and inflammation .

Case Study: IDO1 Inhibition

A notable study synthesized a series of indazole derivatives that were evaluated for their IDO1 inhibitory activities. Some compounds showed remarkable inhibition with IC50 values around 5.3 μM, indicating their potential as therapeutic agents targeting immune modulation in cancer .

Material Science

Development of Novel Materials:

In material science, this compound is explored for developing materials with specific electronic and optical properties. Its incorporation into polymer formulations can enhance thermal stability and chemical resistance .

Agrochemicals

Potential Use in Pesticides:

The compound has also been studied for applications in agrochemicals, particularly in the development of new pesticides and herbicides aimed at improving crop protection against pests and diseases .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Potent IDO1 inhibitors with IC50 < 0.4 μM |

| Kinase inhibition | FGFR1 inhibitors with IC50 ~30.2 nM | |

| Biological Studies | Enzyme/receptor interactions | Enhanced binding affinity via halogenation |

| Material Science | Novel materials development | Improved thermal stability |

| Agrochemicals | Pesticide development | Potential for crop protection |

Mechanism of Action

The mechanism of action of 5,6-dichloro-1H-indazole involves its interaction with specific molecular targets. For example, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

1H-Indazole: The parent compound without chlorine substitutions.

5-Chloro-1H-indazole: A similar compound with a single chlorine atom at the 5 position.

6-Chloro-1H-indazole: A similar compound with a single chlorine atom at the 6 position.

Uniqueness

5,6-Dichloro-1H-indazole is unique due to the presence of two chlorine atoms, which enhances its chemical reactivity and biological activity compared to its mono-chlorinated counterparts. This dual substitution can lead to different pharmacological profiles and applications in various fields.

Biological Activity

5,6-Dichloro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound belongs to the indazole family, characterized by a bicyclic structure that includes a five-membered ring fused to a six-membered ring. The presence of chlorine substituents at the 5 and 6 positions enhances its biological activity by influencing its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit key inflammatory pathways and enzymes, suggesting potential applications in treating inflammatory diseases. Preliminary studies suggest that the compound may modulate cytokine production and reduce inflammatory cell infiltration in tissues.

Antimicrobial Activity

The compound has demonstrated antibacterial properties against specific strains of bacteria. Its mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell death. However, further investigations are necessary to elucidate the detailed mechanisms and optimize its efficacy against various pathogens.

Anticancer Activity

This compound has shown promising anticancer effects in vitro. Studies have reported that it inhibits the proliferation of several cancer cell lines, including leukemia and solid tumors. The compound induces apoptosis in cancer cells through the modulation of apoptotic pathways, including the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors like Bax. Notably, it has an IC50 value of approximately 5.15 µM against K562 leukemia cells, indicating potent activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : It affects cellular pathways related to apoptosis, particularly through the p53/MDM2 pathway .

- Cell Cycle Arrest : Treatment with this compound results in cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at various positions on the indazole scaffold can significantly impact biological activity. For instance, substitution patterns at the 3 and 4 positions have been shown to enhance anticancer potency while maintaining low toxicity towards normal cells .

Properties

IUPAC Name |

5,6-dichloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHJBZZQBWIBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328595 | |

| Record name | 5,6-dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124691-76-5 | |

| Record name | 5,6-dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.